molecular formula C9H18O2 B154338 Isononanoic acid CAS No. 693-19-6

Isononanoic acid

Cat. No. B154338
Key on ui cas rn: 693-19-6
M. Wt: 158.24 g/mol
InChI Key: XZOYHFBNQHPJRQ-UHFFFAOYSA-N
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Patent
US04284434

Procedure details

0.2% Product of addition of 9 mols of ethylene oxide+10 mols of propylene oxide to nonylphenol
[Compound]
Name
Product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH2:2]1.C1[O:7]C1C.CCCCC[CH2:13][CH2:14][CH2:15][CH2:16][C:17]1[CH:18]=CC(O)=C[CH:22]=1>>[C:1]([OH:3])(=[O:7])[CH2:2][CH2:13][CH2:14][CH2:15][CH2:16][CH:17]([CH3:18])[CH3:22]

Inputs

Step One
Name
Product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9 mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC=1C=CC(=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCC(C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04284434

Procedure details

0.2% Product of addition of 9 mols of ethylene oxide+10 mols of propylene oxide to nonylphenol
[Compound]
Name
Product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH2:2]1.C1[O:7]C1C.CCCCC[CH2:13][CH2:14][CH2:15][CH2:16][C:17]1[CH:18]=CC(O)=C[CH:22]=1>>[C:1]([OH:3])(=[O:7])[CH2:2][CH2:13][CH2:14][CH2:15][CH2:16][CH:17]([CH3:18])[CH3:22]

Inputs

Step One
Name
Product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9 mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC=1C=CC(=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCC(C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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